![molecular formula C7H8N6O4S2 B111288 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamineoxalat CAS No. 1177328-21-0](/img/structure/B111288.png)
5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamineoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-substituted 1,3,4-thiadiazoles has been explored through various methods. For instance, the synthesis of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was achieved and characterized using NMR, IR, DSC, and X-ray crystallography . Another study reported the electrochemical oxidative intramolecular N-S bond formation as a facile and efficient protocol for constructing 3-substituted 5-amino-1,2,4-thiadiazoles . Additionally, the synthesis of novel 2-amino-[1,3,4]thiadiazole derivatives with growth stimulant activity was based on the alkylation and acetylation of synthesized thiadiazoles .
Molecular Structure Analysis
The molecular structure of various 1,3,4-thiadiazole derivatives has been determined using X-ray diffraction. The crystal structure of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole revealed a planar molecule with a dihedral angle of 8.9° between the thiadiazole and phenyl rings . Similarly, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, and its electronic properties were calculated using density functional theory (DFT) . The crystal and molecular structure of 5-amino-2-thiol-1,3,4-thiadiazole also provided insights into the planarity and aromaticity of the thiadiazole ring .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives has been studied in various contexts. For example, 5-substituted 2-amino-1,3,4-thiadiazoles were transformed into 2-bromo derivatives, which were then reacted with N,N-dialkylaminoethylamines or N-methylpiperazine to afford amino-1,3,4-thiadiazole derivatives with pharmacological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives have been extensively characterized. The compound synthesized in exhibited intermolecular hydrogen bonds and strong π-interaction, with measured impact sensitivity and friction sensitivity. The study in provided a comparison between observed and DFT-calculated structural and geometrical data, revealing the presence of N-H...N hydrogen bonding and strong conjugative interactions. The compound's polarizability and potential application as a nonlinear optical (NLO) material were also discussed. The crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole indicated the existence of the compound in the thione form and the presence of short S-S intramolecular contacts .
Wissenschaftliche Forschungsanwendungen
Urease-Hemmungsaktivität
Verbindungen, die von 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamin abgeleitet sind, haben ein erhebliches Potenzial als Urease-Hemmer gezeigt. Dies ist besonders relevant bei der Behandlung von Infektionen, die durch Helicobacter pylori verursacht werden, einem Bakterium, das an Magen-Darm-Erkrankungen beteiligt ist. Die Hemmung von Urease, einem Enzym, das dem Bakterium hilft, in der sauren Umgebung des Magens zu überleben, ist eine vielversprechende Strategie zur Bekämpfung solcher Infektionen .
Antikrebs-Potenzial
Forschungen zeigen, dass Derivate dieser Verbindung Antikrebs-Eigenschaften aufweisen. Durch die Beeinträchtigung zellulärer Mechanismen können diese Derivate die Proliferation von Krebszellen hemmen. Diese Anwendung ist entscheidend bei der Entwicklung neuer Chemotherapeutika und bietet einen möglichen Weg zur Behandlung verschiedener Krebsarten .
Antimikrobielle Aktivität
Die antimikrobiellen Eigenschaften von Thiadiazolylamin-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika. Sie wurden gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzstämmen getestet und zeigten eine starke Aktivität und tragen somit zur Bekämpfung resistenter mikrobieller Stämme bei .
Antioxidative Eigenschaften
Im Bereich oxidativer Stress-bedingter Erkrankungen wurden diese Verbindungen auf ihre antioxidativen Fähigkeiten hin untersucht. Durch die Beseitigung freier Radikale können sie möglicherweise die durch oxidativen Stress verursachten Schäden verringern, die an zahlreichen chronischen Krankheiten beteiligt sind .
Antiepileptische und Muskelrelaxierende Aktivitäten
Die Derivate von Thiadiazolylamin wurden auf ihre antiepileptischen und muskelrelaxierenden Aktivitäten hin untersucht. Diese Anwendung ist bedeutsam bei der Entwicklung neuer Behandlungen für neurologische Erkrankungen wie Epilepsie und für Zustände, die eine Muskelentspannung erfordern .
Docking-Studien für die Medikamentenentwicklung
Molekular-Docking-Studien von Thiadiazolylamin-Derivaten liefern Einblicke in ihre Interaktionen mit biologischen Zielstrukturen. Dieser rechnergestützte Ansatz ist von unschätzbarem Wert für die Medikamentenentwicklung und ermöglicht es Forschern, vorherzusagen, wie diese Verbindungen an Enzyme oder Rezeptoren binden könnten, wodurch die Entwicklung wirksamerer Medikamente unterstützt wird .
Synthese neuer Derivate
Die Verbindung dient als Vorläufer für die Synthese einer Vielzahl neuer Derivate. Diese Derivate können so konzipiert werden, dass sie bestimmte Eigenschaften, wie z. B. Löslichkeit oder Stabilität, verbessern, wodurch sie für pharmazeutische Anwendungen besser geeignet werden .
Enzym-Interaktionsstudien
Thiadiazolylamin-Derivate wurden verwendet, um Enzym-Interaktionen, insbesondere mit Enzymen, die eine entscheidende Rolle in Krankheitsprozessen spielen, zu untersuchen. Das Verständnis dieser Interaktionen kann zur Entwicklung von Enzym-Inhibitoren führen, die zur Behandlung von Krankheiten eingesetzt werden können .
Zukünftige Richtungen
The 1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .
Wirkmechanismus
Target of Action
The primary target of 5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine Oxalate is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It plays a critical role in the survival of certain bacteria, including Helicobacter pylori .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation shows that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia from urea . This disruption can lead to a decrease in pH, which is detrimental to the survival of Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition prevents the conversion of urea to ammonia and carbon dioxide, disrupting the survival mechanisms of certain bacteria, including Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the efficacy of the compound might be affected by the pH of the stomach, where Helicobacter pylori resides . .
Eigenschaften
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S2.C2H2O4/c6-4-10-8-2(12-4)1-3-9-11-5(7)13-3;3-1(4)2(5)6/h1H2,(H2,6,10)(H2,7,11);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZGNXKXUMSSIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)C2=NN=C(S2)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)

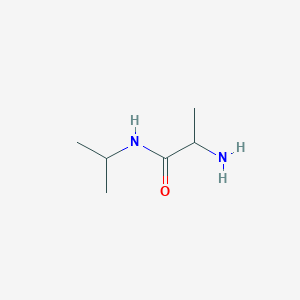

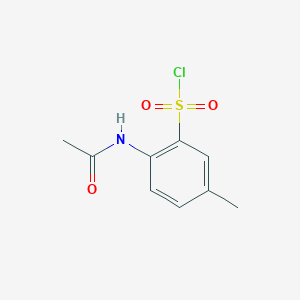

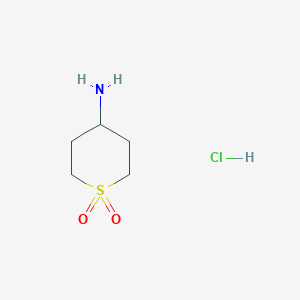
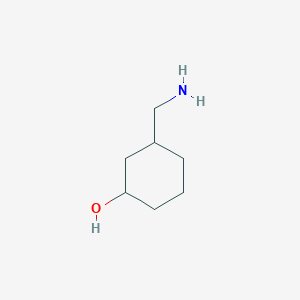
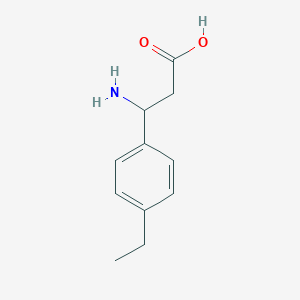


![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)